molecular formula C18H21N5S B502455 [(4-ETHYLPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

[(4-ETHYLPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B502455
M. Wt: 339.5g/mol
InChI Key: RONMKERRXJDUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE is a complex organic compound characterized by its unique structure, which includes an ethylphenyl group, a tetrazole ring, and a sulfanyl ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.

    Attachment of the Sulfanyl Ethyl Group: This step involves the nucleophilic substitution of a halogenated ethyl compound with a thiol group, forming the sulfanyl ethyl linkage.

    Coupling with the Ethylphenyl Group: The final step involves the coupling of the ethylphenyl group with the previously formed intermediate, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE undergoes various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in redox reactions within biological systems, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE is unique due to its combination of an ethylphenyl group, a tetrazole ring, and a sulfanyl ethyl linkage

Properties

Molecular Formula

C18H21N5S

Molecular Weight

339.5g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C18H21N5S/c1-2-15-8-10-16(11-9-15)14-19-12-13-24-18-20-21-22-23(18)17-6-4-3-5-7-17/h3-11,19H,2,12-14H2,1H3

InChI Key

RONMKERRXJDUFE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CNCCSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)CNCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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